4-Methoxy-5-methylpyridin-3-amine
Description
General Overview of Pyridine (B92270) Scaffolds in Synthetic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in synthetic chemistry. nih.gov As an isostere of benzene, pyridine is a fundamental building block in the synthesis of a vast array of pharmaceuticals and agrochemicals. rsc.org Its structure is found in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. rsc.org
The presence of the nitrogen atom imparts distinct chemical properties to the pyridine ring compared to benzene. It renders the ring electron-deficient, which influences its reactivity in substitution reactions. Generally, pyridine is more susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions, and less prone to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov The basic nature of the nitrogen atom also allows for the formation of stable salts and makes it a valuable ligand in organometallic chemistry and asymmetric catalysis. nih.gov The solubility of pyridine derivatives is often enhanced by the polar nitrogen atom, a beneficial characteristic for many applications. nih.gov
The versatility of the pyridine scaffold has led to the development of numerous synthetic methodologies for its construction and functionalization, including multicomponent reactions that allow for the efficient assembly of complex, substituted pyridines. researchgate.netnih.gov
Significance of Aminopyridine Substructures in Advanced Chemical Synthesis and Materials Science
Among the various substituted pyridines, aminopyridines are a particularly important class of compounds. The amino group, a strong electron-donating group, significantly modulates the electronic properties of the pyridine ring, enhancing its reactivity and providing a key functional handle for further synthetic transformations. Aminopyridines serve as crucial precursors and intermediates in the synthesis of a wide range of more complex heterocyclic systems and bioactive molecules. nih.govchemimpex.com
For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to build larger molecular architectures. This reactivity makes aminopyridine substructures indispensable in medicinal chemistry for the development of new therapeutic agents. chemimpex.com The 4-aminopyridine (B3432731) substructure, for example, is a key component in the antimalarial drug chloroquine, where it is crucial for the drug's activity. nih.gov
In the realm of materials science, the incorporation of aminopyridine units into polymers and coordination complexes can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific photophysical or electronic characteristics. chemimpex.commdpi.com The ability of the amino and pyridine nitrogen atoms to coordinate with metal ions makes them valuable components in the design of functional materials like metal-organic frameworks (MOFs) and photoluminescent polymers. researchgate.net
Academic Research Perspectives on Substituted Pyridine Derivatives
Academic research continues to explore the vast chemical space of substituted pyridine derivatives. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its steric and electronic properties, which in turn influences its biological activity and material properties. nih.gov Researchers are actively investigating how different substitution patterns affect molecular interactions, reactivity, and photophysical behavior. nih.govrsc.org
For example, studies have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the emission properties of pyridine-based fluorophores. nih.gov The combination of different donor and acceptor units within a single molecule, a common strategy in materials science, can lead to materials with tailored optoelectronic properties due to intramolecular charge transfer (ICT). nih.gov
The development of novel synthetic methods to access highly functionalized and multi-substituted pyridines remains a central theme in organic chemistry. acs.orgacs.org These efforts are driven by the continuous demand for new molecules with specific functions, from targeted pharmaceuticals to advanced materials for electronic and optical applications. The study of compounds like 4-Methoxy-5-methylpyridin-3-amine, which features a specific substitution pattern of methoxy (B1213986), methyl, and amino groups, is a part of this broader effort to understand and harness the properties of this versatile heterocyclic scaffold.
Chemical Compound Data
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-methoxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-4-6(8)7(5)10-2/h3-4H,8H2,1-2H3 |
InChI Key |
BYHGVGXPRBPWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 5 Methylpyridin 3 Amine and Analogous Pyridinamine Structures
Multi-Step Organic Synthesis Pathways to Pyridinamines
Multi-step synthesis provides a versatile and controlled approach to constructing complex pyridinamine derivatives. researchgate.net This methodology allows for the sequential introduction of various functional groups, offering a high degree of precision in the final molecular architecture.
Introduction of Methoxy (B1213986) Functionality via Alkylation Strategies
The introduction of a methoxy group onto a pyridine (B92270) ring is a critical step in the synthesis of compounds like 4-Methoxy-5-methylpyridin-3-amine. Alkylation reactions are a common method to achieve this transformation. Because pyridine is an electron-deficient heteroarene, direct Friedel-Crafts type alkylations are generally not feasible unless the pyridine ring is activated by electron-donating substituents. youtube.com
Alternative strategies for pyridine alkylation include:
Nucleophilic Aromatic Substitution (SNAr): This approach involves reacting an electronically biased pyridine with an alkyllithium reagent or using N-functionalized pyridinium (B92312) salts. acs.org However, these methods can be limited by narrow substrate scope and the need for cryogenic conditions or additional protection/deprotection steps. acs.org
Radical Alkylation: The addition of alkyl radicals to the pyridine ring offers another pathway for alkylation. youtube.com
Metalated Pyridines: Alkylation of pyridines that have been metalated provides a route to introduce alkyl groups. youtube.com
Blocking Groups: A recent strategy involves the use of a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov This method is operationally simple and provides access to C-4 alkylated pyridines. nih.gov
A specific example of introducing a methoxy group involves the synthesis of 4-chloro-3-methoxy-2-methylpyridine, where 3-Methoxy-2-methyl-4(1H)-pyridone is treated with phosphorus oxychloride. prepchem.com Similarly, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves cyclization, nitration, and chlorination steps. atlantis-press.com
Table 1: Selected Methods for Methoxy Group Introduction
| Method | Reagents/Conditions | Position of Methoxy Group | Reference |
| SNAr | Alkyllithium reagents, N-functionalized pyridinium salts | Varies | acs.org |
| Radical Alkylation | Alkyl radicals | Varies | youtube.com |
| Metalated Pyridines | Metalated pyridine, alkylating agent | Varies | youtube.com |
| Blocking Group Directed Alkylation | Maleate-derived blocking group, Minisci conditions | C-4 | nih.gov |
| From Pyridone | Phosphorus oxychloride | 3 | prepchem.com |
| Multi-step from Aniline | Cyclization, Nitration, Chlorination | 6 | atlantis-press.com |
Formation of Amino Groups through Reduction of Nitro-Pyridines
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of pyridinamines. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org
Commonly used methods for the reduction of nitro-pyridines include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-based Reductions: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic media are effective for reducing nitro groups and are often milder, allowing for the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org Sodium sulfide (B99878) (Na₂S) can be used as an alternative in cases where hydrogenation or acidic conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Other Reducing Agents: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com A method for synthesizing vicinally substituted N-(3-pyridyl)hydroxylamines involves the reduction of the corresponding nitropyridines with Zn/NH₄Cl/EtOH under ultrasonication. researchgate.net
Table 2: Common Reagents for Nitro-Pyridine Reduction
| Reagent | Conditions | Key Features | Reference |
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, can reduce other functional groups | commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Useful for substrates with aryl halides | commonorganicchemistry.com |
| Fe/Acid | Acidic conditions | Mild, tolerates other reducible groups | commonorganicchemistry.com |
| Zn/Acid | Acidic conditions | Mild, tolerates other reducible groups | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Tolerates other reducible groups | commonorganicchemistry.com |
| Na₂S | - | Alternative to hydrogenation/acidic conditions, can be selective | commonorganicchemistry.com |
| Zn/NH₄Cl/EtOH | Ultrasonication | Forms hydroxylamines | researchgate.net |
Hydrochloride Salt Formation from Free Base Amines
The conversion of a free base amine to its hydrochloride salt is a common final step in the synthesis of many pharmaceutical compounds. wikipedia.org This process is achieved by reacting the amine with hydrochloric acid. wikipedia.orgyoutube.com
The resulting hydrochloride salt typically exhibits improved properties compared to the free base, including:
Increased Water Solubility: This can be advantageous for substances used in medications, potentially leading to better dissolution in the gastrointestinal tract and faster absorption into the bloodstream. wikipedia.org
Enhanced Stability: Amine hydrochlorides often have a longer shelf-life than their corresponding free bases. wikipedia.org
Protection of the Amine Group: The formation of the hydrochloride salt renders the amine less reactive, providing a form of protection. wikipedia.org
For example, 2-chloro-3-aminopyridine can be converted to its hydrochloride salt, which has lower solubility in organic solvents, facilitating its separation from impurities like 2,6-dichloro-3-aminopyridine. google.com
Catalytic Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.casigmaaldrich.com These reactions are particularly valuable for the functionalization of pyridine rings.
Palladium-Catalyzed Suzuki Cross-Coupling for Aryl-Pyridine Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming aryl-pyridine bonds, involving the reaction of a pyridylboronic acid or a related boron derivative with an aryl halide in the presence of a palladium catalyst. acs.orgrsc.orgrsc.org This reaction is widely used in the pharmaceutical industry due to its excellent functional group tolerance and the commercial availability of a large number of boronic acids. uwindsor.carsc.org
Key aspects of the Suzuki cross-coupling for pyridine functionalization include:
Substrate Scope: A range of halogenated aromatics and heteroaromatics, including those with primary amine groups, can be used as coupling partners without the need for protection/deprotection steps. acs.org
Catalyst Systems: While traditional triarylphosphine-based palladium catalysts can be effective for activated heteroaryl chlorides, more advanced catalysts based on bulky, electron-rich phosphines and carbenes have been developed for a broader range of aryl chlorides. uwindsor.ca
Alternative Nucleophiles: In cases where pyridine-2-boronates are difficult to prepare or show poor reactivity, pyridine-2-sulfinates have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.orgrsc.org
Table 3: Key Features of Suzuki Cross-Coupling for Pyridine Functionalization
| Component | Description | Significance | Reference |
| Pyridylboronic Acids | Common nucleophilic partner | Wide commercial availability, good functional group tolerance | uwindsor.caacs.org |
| Aryl Halides | Electrophilic partner | Broad scope, including those with unprotected amines | acs.org |
| Palladium Catalysts | Essential for the catalytic cycle | Advances in ligand design have expanded the reaction scope | uwindsor.ca |
| Pyridine Sulfinates | Alternative nucleophilic partner | Overcomes limitations associated with some pyridine-2-boronates | rsc.orgrsc.org |
Amination Reactions on Halogenated Pyridine Precursors
The introduction of an amino group onto a pyridine ring can also be achieved through amination reactions on halogenated pyridine precursors. While the classic Chichibabin reaction directly aminates C-H bonds, it often lacks generality. nih.gov Modern methods frequently rely on the reaction of halogenated pyridines. nih.gov
Strategies for the amination of halogenated pyridines include:
Buchwald-Hartwig Amination: This is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov
Nickel-Catalyzed Cross-Coupling: Recent developments have seen the emergence of nickel-catalyzed amination reactions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): This pathway is also a viable method for introducing an amino group by displacing a halide. nih.gov
Alternative Amination Strategies: A novel approach involves the conversion of a pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. This intermediate can be further converted to an amino group, offering a distinct regioselectivity compared to methods relying on halogenated pyridines. nih.gov
The direct amination of pyridines can be challenging, and often, multi-step sequences are required. For instance, the synthesis of 4-alkanolaminopyridines can be achieved by reacting 4-chloropyridine (B1293800) hydrochloride with an alkanolamine. google.com
Chemo- and Regioselective Synthesis Approaches for Substituted Pyridines
The precise control of substituent placement on the pyridine ring is a formidable challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, characterized by its electron deficiency, dictates its reactivity towards nucleophilic and electrophilic reagents. This inherent reactivity often leads to a mixture of regioisomers unless specific directing strategies are employed. The synthesis of a molecule like this compound, with its specific trifunctionalized pattern, requires a carefully designed synthetic sequence that leverages modern chemo- and regioselective methodologies.
A plausible and efficient pathway to this compound involves a multi-step sequence starting from a pre-functionalized pyridine derivative. One potential key intermediate is a nitropyridine, which can be subsequently reduced to the target amine. For instance, the synthesis could commence with a suitably substituted pyridine, followed by nitration and subsequent reduction. The introduction of the methoxy and methyl groups can be achieved through various methods, including nucleophilic aromatic substitution and cross-coupling reactions.
A common strategy for the synthesis of aminopyridines is the reduction of a corresponding nitropyridine. For example, 4-methoxy-3-nitropyridine (B17402) is a commercially available compound that could serve as a starting point. sigmaaldrich.comnih.gov The subsequent introduction of a methyl group at the 5-position would be a critical step, potentially achieved through directed metallation followed by alkylation, although this can be challenging due to the directing effects of the existing substituents.
A more convergent approach would involve the construction of the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis and its variations offer a powerful tool for the preparation of substituted pyridines, although controlling the regiochemistry of unsymmetrically substituted products can be complex. organic-chemistry.org
An alternative strategy for the introduction of the 3-amino group is through rearrangement reactions, such as the Curtius or Hofmann rearrangements. nih.govwikipedia.orgmasterorganicchemistry.com These reactions convert a carboxylic acid or a primary amide, respectively, into a primary amine with the loss of one carbon atom. For the synthesis of this compound, this would entail the preparation of 4-methoxy-5-methylnicotinic acid or its corresponding amide. The Curtius rearrangement, which proceeds through an acyl azide intermediate, is known for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org
The synthesis of analogous pyridinamine structures often provides valuable insights into the potential routes for more complex targets. For instance, the synthesis of 3-amino-4-methylpyridine (B17607) has been achieved through the amination of 3-bromo-4-methylpyridine (B15001) using ammonia (B1221849) in the presence of a copper catalyst or through the reaction of 4-picoline-3-boronic acid with an ammonia source. patsnap.comgoogle.comgoogle.com These methods highlight established procedures for introducing an amino group adjacent to a methyl group on the pyridine ring.
Furthermore, the introduction of an alkoxy group at the 4-position of the pyridine ring is a well-documented transformation. The reaction of 4-chloropyridine hydrochloride with an appropriate alcohol in the presence of a base provides a straightforward route to 4-alkoxypyridines. arkat-usa.org
The following table summarizes various chemo- and regioselective methods that can be applied to the synthesis of substituted pyridinamines, including potential strategies for obtaining this compound.
| Reaction Type | Description | Key Reagents & Conditions | Applicability to Target Structure | Reference(s) |
| Nitropyridine Reduction | Reduction of a nitro group to a primary amine. | A nitro-substituted pyridine precursor, reducing agents like H₂, Pd/C, SnCl₂, Fe/HCl. | A potential final step in the synthesis, starting from a 4-methoxy-5-methyl-3-nitropyridine intermediate. | google.com |
| Curtius Rearrangement | Conversion of a carboxylic acid to a primary amine via an acyl azide intermediate. | A substituted nicotinic acid, diphenylphosphoryl azide (DPPA) or sodium azide followed by thermal or photochemical rearrangement. | Applicable to 4-methoxy-5-methylnicotinic acid to directly install the 3-amino group. | organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.comillinoisstate.edu |
| Hofmann Rearrangement | Conversion of a primary amide to a primary amine. | A substituted nicotinamide, bromine, and a strong base (e.g., NaOH). | An alternative to the Curtius rearrangement, starting from 4-methoxy-5-methylnicotinamide. | masterorganicchemistry.com |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halide) on the pyridine ring by a nucleophile. | A halo-substituted pyridine, a suitable nucleophile (e.g., sodium methoxide (B1231860) for methoxylation). | Useful for introducing the 4-methoxy group onto a pre-existing substituted pyridine ring. | arkat-usa.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | A halo-substituted pyridine, an amine source (e.g., ammonia or a protected amine), a palladium catalyst, and a ligand. | A modern method for introducing the 3-amino group onto a halo-substituted pyridine. | N/A |
| Directed ortho-Metalation (DoM) | Deprotonation of an aromatic C-H bond directed by a functional group, followed by reaction with an electrophile. | A substituted pyridine with a directing group (e.g., methoxy), a strong base (e.g., n-BuLi), and an electrophile (e.g., methyl iodide). | Potentially useful for introducing the 5-methyl group, directed by the 4-methoxy group. | N/A |
| Hantzsch Pyridine Synthesis | Condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, followed by oxidation. | β-ketoesters, aldehydes, ammonia. | A classical method for constructing the pyridine ring, though regioselectivity can be a challenge for highly substituted, unsymmetrical products. | organic-chemistry.org |
Chemical Reactivity and Derivatization Strategies of 4 Methoxy 5 Methylpyridin 3 Amine
Reactivity Profiling of the Amino Functional Group
The amino group (-NH2) at the 3-position of the pyridine (B92270) ring is a primary site of reactivity, largely due to the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile.
Nucleophilic Substitution Reactions Involving the Amine Moiety
The amino group of 4-Methoxy-5-methylpyridin-3-amine can participate in nucleophilic substitution reactions. While direct substitution on the amine itself is not typical, the amine group can act as the nucleophile in reactions with suitable electrophilic partners. For instance, in reactions analogous to those of other aminopyridines, it can displace leaving groups from other molecules.
Unprecedented methods using sodium hydride (NaH) in combination with sodium iodide (NaI) or lithium iodide (LiI) have been shown to facilitate the nucleophilic amination of methoxypyridines. ntu.edu.sgntu.edu.sg These conditions could potentially be applied to reactions where this compound acts as the amine nucleophile. For example, the reaction of 3-methoxypyridine (B1141550) with piperidine (B6355638) in the presence of NaH and LiI resulted in a high yield of the aminated product. ntu.edu.sg This suggests that the amino group of this compound could similarly react with other activated aromatic or heteroaromatic systems.
| Reactant | Reagents | Product | Yield (%) |
| 3-Methoxypyridine | Piperidine, NaH, LiI | 3-(Piperidin-1-yl)pyridine | 88 |
| 3-Methoxypyridine | Piperidine, NaH, NaI | 3-(Piperidin-1-yl)pyridine | 7 |
| 3-Methoxypyridine | n-Butylamine, NaH, LiI | 3-(Butylamino)pyridine | 61 |
| 3-Methoxypyridine | Cyclohexylamine, NaH, LiI | 3-(Cyclohexylamino)pyridine | 56 |
Table 1: Examples of Nucleophilic Amination of 3-Methoxypyridine. ntu.edu.sg
Amidation and Acylation Reactions at the Amino Site
A more common and direct transformation of the amino group is its reaction with acylating agents to form amides. This is a standard reaction for primary amines and is a reliable method for derivatization. Acylating agents such as acyl chlorides, anhydrides, and esters can be employed to introduce a wide variety of substituents.
For instance, the acylation of a similar compound, 4-methoxy-2-methylpyridine, is a key step in forming a pyridinium (B92312) ion, which then undergoes further reaction. acs.org This highlights the general reactivity of the pyridine nitrogen, but the amino group at the 3-position of this compound would be the primary site of acylation under standard conditions due to its higher nucleophilicity compared to the ring nitrogen. The formation of N-(5-methoxy-4-methylpyridin-3-yl)amides is an expected outcome of such reactions.
Reactivity of the Methoxy (B1213986) Functional Group
The methoxy group (-OCH3) is another key functional handle on the molecule, primarily through its potential for demethylation.
Investigation of Demethylation Reactions
Demethylation is the process of removing a methyl group from a molecule, often to reveal a hydroxyl group. wikipedia.org In the context of this compound, the cleavage of the methyl-oxygen bond in the methoxy group would yield 3-amino-5-methylpyridin-4-ol. This transformation is significant as it can alter the biological and chemical properties of the molecule.
Several reagents are known to effect the demethylation of aryl methyl ethers. wikipedia.org These include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr3). google.com For instance, 1M BBr3 in dichloromethane (B109758) has been used for the demethylation of all four methoxy groups in colchicine. google.com Another common method involves heating with pyridine hydrochloride. wikipedia.org
More selective methods have also been developed. For example, sodium ethylthiolate (C2H5SNa) in dimethylformamide (DMF) has been used for the regioselective demethylation of ortho-methoxy groups in certain aromatic alcohols. google.com Additionally, a process using an excess of an alkali hydroxide (B78521) in ethylene (B1197577) glycol has been reported for the regioselective demethylation of 3,4,5-trimethoxybenzoic acid to 4-hydroxy-3,5-dimethoxybenzoic acid. google.com The use of 3-mercaptopropionic acid in the presence of a base like potassium carbonate is another method for demethylating aromatic methyl ethers. google.com
The choice of demethylating agent for this compound would need to consider the potential for side reactions involving the amino group and the pyridine ring.
| Reagent System | Substrate Example | Product |
| 1M BBr3 in Dichloromethane | Colchicine | Demethylated colchicine |
| Sodium Ethoxide in DMF | 2,4-Dimethoxy and 2,3,4-trimethoxy aromatic alcohols | Ortho-demethylated products |
| Alkali Hydroxide in Ethylene Glycol | 3,4,5-Trimethoxybenzoic acid | 4-Hydroxy-3,5-dimethoxybenzoic acid |
| 3-Mercaptopropionic Acid, Potassium Carbonate | 3,4,5-Trimethoxybenzonitrile | 4-Hydroxy-3,5-dimethoxybenzonitrile |
Table 2: Selected Reagents for Demethylation of Aromatic Methyl Ethers. google.comgoogle.com
Reactivity of the Pyridine Core
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.
Electrophilic Aromatic Substitution Potential
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. When substitution does occur, it typically favors the 3- and 5-positions. However, the substituents already present on the ring in this compound will direct any incoming electrophile.
The amino group at the 3-position is a strong activating group and is ortho-, para-directing. The methoxy group at the 4-position is also a strong activating group and is ortho-, para-directing. The methyl group at the 5-position is a weak activating group and is also ortho-, para-directing.
Given the positions of these groups, the most likely positions for electrophilic attack would be the 2- and 6-positions. The combined directing effects of the amino, methoxy, and methyl groups would need to be considered. The reaction of 4-aminopyridine (B3432731) with halogens like ICl and IBr has been shown to lead to the formation of charge-transfer complexes and ionic species. researchgate.net Similar reactivity might be expected for this compound, with the pyridine nitrogen being a potential site of interaction with the electrophile.
Furthermore, the amination of 3-methoxypyridine can sometimes be accompanied by Chichibabin amination at the 2-position, indicating the susceptibility of this position to nucleophilic attack under certain conditions, which in turn suggests its electrophilic character. ntu.edu.sg In the context of electrophilic substitution on this compound, the interplay of the activating substituents would likely direct incoming electrophiles to the C-2 or C-6 positions.
Transition Metal-Catalyzed C-C Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. mdpi.com For heteroaromatic compounds like pyridine derivatives, these reactions are invaluable for creating analogues with diverse functionalities. The amino group of this compound can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions on the pyridine ring. nih.govrsc.org
The pyridyl directing group can form stable complexes with transition metals such as palladium, rhodium, iridium, ruthenium, cobalt, and copper, which leads to cyclization and functionalization reactions. nih.govrsc.org This strategy allows for the direct and atom-economical construction of a wide array of N-heterocycles. nih.govrsc.org
For instance, palladium-catalyzed reactions are commonly employed for C-C bond formation. In a related system, N-aryl-2-aminopyridines have been shown to react with internal alkynes in the presence of a Pd(II) catalyst and a copper-based oxidant to form N-(2-pyridyl)indole frameworks. nih.gov Another example involves the palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes and molybdenum hexacarbonyl as a carbon monoxide source to yield N-(2-pyridyl)quinolones. nih.gov While these examples utilize N-aryl-2-aminopyridines, the underlying principles of directed C-H activation and subsequent coupling are applicable to this compound.
The following table summarizes representative transition metal-catalyzed C-C coupling reactions on pyridine derivatives, illustrating the potential synthetic pathways for modifying this compound.
| Catalyst System | Coupling Partners | Reaction Type | Product Type | Reference |
| Pd(MeCN)₂Cl₂ / CuCl₂ | N-aryl-2-aminopyridine + Internal Alkyne | Annulation | N-(2-pyridyl)indole | nih.gov |
| Pd(OAc)₂ / Cu(OAc)₂ | N-aryl-2-aminopyridine + Propargylic Alcohol | Annulation | N-pyridoindoles | nih.gov |
| [Cp*IrCl₂]₂ / Ag additive | N-aryl-2-pyridinamine + Dioxazolone | C-H Activation/Coupling | Benzimidazole | nih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | 2-chloropyridine-3-carboxylate + 4-methoxyphenylboronic acid | Suzuki Coupling | 2-(4-methoxyphenyl)pyridine-3-carboxylate | researchgate.net |
Strategies for the Synthesis of Structurally Diverse Derivatives
The functional groups present in this compound offer multiple avenues for derivatization to create a library of structurally diverse compounds. The primary amino group is a key site for modification, while the pyridine ring itself can undergo further substitution.
One common strategy involves the acylation of the amino group to form amides. For example, the synthesis of novel amide derivatives of a related compound, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, was achieved by reacting it with various carboxylic acids. researchgate.net This approach could be readily applied to this compound to generate a series of N-acylated derivatives.
Furthermore, the amino group can be a precursor for the formation of other heterocyclic rings. For instance, the reaction of aminopyridines with other bifunctional reagents can lead to the construction of fused ring systems like imidazopyridines. beilstein-journals.org The synthesis of N-(2-methyl-6-substituted-pyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives demonstrates how the amino group can be used to link different heterocyclic moieties. mdpi.com
Another strategy involves the functionalization of the pyridine ring itself. While the existing substituents will direct further reactions, methods like C-H activation can introduce new groups at specific positions. The synthesis of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showcases the construction of complex pyridine systems through cyclization reactions. mdpi.com Additionally, the development of scalable methods to synthesize functionalized azaindoles from O-vinylhydroxylamines and aza-arene N-oxides highlights advanced strategies for creating complex derivatives. acs.orgacs.org
The following table provides examples of derivatization strategies that could be adapted for this compound.
| Starting Material Moiety | Reagent(s) | Reaction Type | Product Moiety | Reference |
| Aminopyridine | Carboxylic Acid | Amide Coupling | N-Acylaminopyridine | researchgate.net |
| Aminopyridine | 2-Chloronicotinic acid | Amide Coupling | N-(pyridin-2-yl)nicotinamide derivative | researchgate.net |
| Thiazol-2-amine | 6-Chloro-2-methylpyrimidine | Nucleophilic Aromatic Substitution | N-pyrimidinyl-thiazol-2-amine | mdpi.com |
| Pyridine N-oxide | O-vinylhydroxylamine | Ring Annulation | Azaindoline/Azaindole | acs.orgacs.org |
Applications in Advanced Organic Synthesis and Materials Development
Role as Synthetic Intermediates in Complex Molecule Construction
The strategic placement of functional groups on the pyridine (B92270) ring makes 4-Methoxy-5-methylpyridin-3-amine and its isomers valuable starting materials for creating more complex chemical structures. The amine group provides a reactive site for a wide range of chemical transformations, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric environment of the molecule.
Precursors for Specialized Pharmaceutical Building Blocks
Recent patent literature demonstrates the direct application of this compound and its isomer, 5-methoxy-4-methylpyridin-3-amine (B1354662), as critical intermediates in the synthesis of novel therapeutic agents. These compounds serve as foundational scaffolds for building molecules aimed at treating significant diseases.
For instance, a 2024 patent application details the use of this compound as a key intermediate in the preparation of inhibitors for the SARS-CoV-2 main protease, an essential enzyme for the replication of the virus. nih.gov The synthesis involves reacting the amine with other chemical moieties to construct complex molecules that can fit into the active site of the protease, thereby blocking its function.
Similarly, a patent from 2018 describes the use of 5-methoxy-4-methylpyridin-3-amine as a starting material for creating pyrazolopyridine derivatives that function as modulators of Hematopoietic Progenitor Kinase 1 (HPK1). researchgate.net These modulators are being investigated for their potential in cancer immunotherapy, as inhibiting HPK1 can enhance the body's immune response against tumors.
Furthermore, another 2024 patent filing outlines a synthetic route where this compound is first converted to 2-Bromo-4-methoxy-5-methylpyridin-3-amine. This brominated intermediate is then used to build indazole compounds that act as PKMYT1 kinase inhibitors, a class of drugs under investigation for treating cancers with high levels of replication stress. researchgate.net
Below is a table summarizing the use of these pyridine derivatives in recent pharmaceutical patent literature:
| Intermediate Compound | Target | Therapeutic Area | Patent Number |
| This compound | SARS-CoV-2 Main Protease | Antiviral (COVID-19) | US20240116946A1 nih.gov |
| 5-Methoxy-4-methylpyridin-3-amine | Hematopoietic Progenitor Kinase 1 (HPK1) | Oncology (Cancer Immunotherapy) | WO2018049200A1 researchgate.net |
| This compound | PKMYT1 Kinase | Oncology | WO2024179948A1 researchgate.net |
Components in Agrochemical Research and Development
The pyridine ring is a well-established structural motif in a wide array of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The inclusion of a pyridine core can enhance the biological activity of these agents. Chemical suppliers categorize this compound and its isomers as building blocks for the agrochemical industry, suggesting their potential use in the development of new crop protection products. The functional groups on the molecule allow for its incorporation into larger structures designed to interact with specific biological targets in pests or weeds.
Applications in the Formulation of Advanced Materials (e.g., polymers, coatings)
In the field of materials science, heterocyclic compounds like pyridine derivatives are used as monomers for the creation of functional polymers and coatings. nih.gov The nitrogen atom in the pyridine ring can impart unique properties to a polymer, such as altered solubility, thermal stability, and the ability to coordinate with metals. Commercial suppliers list this compound as a material building block, indicating its intended use in synthesizing advanced materials like polymers and specialty coatings where its specific chemical characteristics can be exploited. nih.gov
Utility in Biochemical and Proteomics Research Paradigms
Beyond its role in large-scale chemical synthesis, the structural motifs derived from this compound are instrumental in fundamental biochemical and drug discovery research.
Investigation of Enzyme Interactions and Metabolic Pathways
While direct studies on the enzyme interactions of this compound itself are not widely published, its role as a precursor for potent enzyme inhibitors provides insight into its utility. The development of inhibitors for specific kinases like HPK1 and PKMYT1 demonstrates that the pyridine scaffold derived from this amine can be effectively used to target the active sites of enzymes. researchgate.netresearchgate.net The final compounds, built upon this intermediate, are used as molecular probes to study the function of these enzymes in cellular signaling and metabolic pathways, contributing to a deeper understanding of disease mechanisms. The aminopyridine structure is a key feature in many kinase inhibitors, where the nitrogen atom often forms crucial hydrogen bonds within the enzyme's binding pocket.
Contribution to Academic Drug Discovery Initiatives
The synthesis of novel, patentable molecules for therapeutic intervention is a cornerstone of both industrial and academic drug discovery. The use of this compound and its isomers in creating new kinase inhibitors and antiviral compounds exemplifies its contribution to these initiatives. nih.govresearchgate.netresearchgate.net By providing a versatile and functionalized core, this compound enables medicinal chemists to efficiently generate libraries of new chemical entities for screening against various biological targets, accelerating the early stages of drug development.
Development of Functional Materials Exhibiting Tailored Properties
While direct research on the application of this compound in materials science is not extensively documented in publicly available literature, the specific arrangement of its functional groups—a methoxy, a methyl, and an amine group on a pyridine core—provides a strong basis for predicting its potential in the creation of functional materials with highly specific, tailored properties. The electron-donating nature of the methoxy and amino groups, combined with the steric and electronic influence of the methyl group, positions this compound as a promising candidate for incorporation into various material backbones. Pyridine and its derivatives are known to be important components in the development of functional materials. scitechdaily.com
The combination of these groups on a single pyridine unit suggests its utility in creating materials for applications such as:
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers have been investigated for use in OLEDs. The tunable electronic properties of substituted pyridines can be harnessed to create materials with specific energy levels for efficient charge transport and emission. The presence of both electron-donating (methoxy, amino) and other (methyl) groups on the pyridine ring of this compound could allow for the engineering of materials with balanced charge-carrier mobilities.
Polymer Membranes: The ability of the amino group to engage in hydrogen bonding and the solubility-enhancing properties of the methoxy group make this compound a potential monomer for the synthesis of advanced polymer membranes. Such membranes could find use in applications like gas separation or as electrolytes in fuel cells, where the specific interactions between the polymer chains and the transported species are crucial. Pyridine-containing aromatic polyethers have been successfully developed for use as membranes in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). upatras.gr
Sensors: Conjugated polymers incorporating substituted pyridine units have been shown to act as sensors for metal ions. scitechdaily.com The nitrogen atom of the pyridine ring and the amino group of this compound could act as binding sites for specific analytes, leading to a detectable change in the material's optical or electronic properties.
The development of functional materials from pyridine derivatives often involves polymerization or incorporation into larger molecular architectures. The amino group of this compound offers a convenient handle for such chemical transformations. For instance, it could undergo condensation polymerization with dicarboxylic acids or other bifunctional monomers to create novel polyesters or polyamides with the pyridine unit integrated into the polymer backbone.
The table below illustrates the general influence of different substituents on the properties of pyridine-based functional materials, providing a framework for understanding the potential contributions of the functional groups present in this compound.
| Functional Group | General Influence on Pyridine-Based Materials | Potential Impact of this compound |
| Amino (-NH2) | Provides a reactive site for polymerization and functionalization; participates in hydrogen bonding, affecting morphology and solubility. researchgate.net | Enables incorporation into polymer chains; promotes intermolecular interactions, potentially leading to self-assembling materials. |
| Methoxy (-OCH3) | Acts as an electron-donating group, influencing electronic properties; can enhance solubility in organic solvents. researchgate.net | Modulates the electronic bandgap of the material; improves processability for device fabrication. |
| Methyl (-CH3) | Provides steric bulk, influencing polymer chain packing and morphology; has a modest electron-donating effect. google.com | Can be used to control the solid-state structure of the material, affecting its bulk properties. |
| Pyridine Ring | Electron-deficient aromatic system; provides thermal stability and can coordinate with metal ions. rsc.org | Forms the core of the monomer unit, contributing to the overall stability and electronic nature of the resulting material. |
While the synthesis of functional materials containing this compound has yet to be specifically reported, the collective properties of its constituent functional groups strongly suggest its promise as a versatile building block in materials science. Future research in this area would likely focus on the synthesis of polymers and other advanced materials incorporating this compound and the characterization of their physical and electronic properties to validate its potential in the applications outlined above.
Computational and Theoretical Investigations of Pyridine and Its Derivatives
Density Functional Theory (DFT) Studies
DFT is a widely used computational method to investigate the electronic structure and properties of molecules. rsc.org For pyridine (B92270) derivatives, DFT studies typically provide insights into their reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals and Associated Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. mdpi.com
From these energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide a quantitative measure of a molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 4-Methoxy-5-methylpyridin-3-amine (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Value |
|---|---|
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| Energy Gap (ΔE) (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Molecular Electrostatic Potential Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). researchgate.net For a molecule like this compound, the nitrogen atom of the pyridine ring and the amino group would be expected to be electron-rich regions.
Determination and Interpretation of Molecular Dipole Moments
Table 2: Hypothetical Dipole Moment for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Component | Value (Debye) |
|---|---|
| μx | Data not available |
| μy | Data not available |
| μz | Data not available |
| Total Dipole Moment (μ) | Data not available |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
Quantum chemical calculations are invaluable for studying the energetics and pathways of chemical reactions.
Prediction and Validation of Possible Reaction Pathways
By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies. For substituted pyridines, these calculations can shed light on their synthesis and reactivity in various chemical transformations. acs.orgacs.org
Advanced Analytical Methodologies for Characterization and Structural Elucidation
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of 4-Methoxy-5-methylpyridin-3-amine. Using a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential interactions with the two phases. A UV detector is commonly used for analysis. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. This method is also readily adapted for quantitative analysis to determine the precise concentration of the compound in a sample. bldpharm.com
Table 4: Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on exact gradient conditions, but expected in the early-to-mid elution range for a molecule of this polarity |
Thin Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. rsc.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time points and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The components are identified by their retention factor (Rf) values. TLC is invaluable for determining the optimal reaction time and for the initial identification of suitable solvent systems for larger-scale purification by column chromatography. rsc.org
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a pure chemical compound. This method provides an empirical validation of the compound's molecular formula. The theoretical elemental composition of this compound, derived from its molecular formula C₇H₁₀N₂O, establishes the expected percentages of carbon, hydrogen, nitrogen, and oxygen.
The molecular formula indicates that each molecule of the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Based on the atomic masses of these elements, the theoretical elemental composition is calculated and serves as a benchmark for experimental verification. While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical values provide a crucial reference for its characterization.
Interactive Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 60.84 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |
| Total | 138.17 | 100.00 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal of suitable quality is the prerequisite for this analysis. If such a crystal were analyzed, the experiment would yield critical data about its solid-state conformation and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of molecules in the crystal lattice.
As of the current review of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive crystallographic parameters for this compound are not available. The table below outlines the typical parameters that would be determined from such an analysis.
Interactive Table 2: Crystallographic Data Parameters
| Parameter | Description | Value for this compound |
| Crystal System | The symmetry system of the crystal lattice. | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| a (Å) | Unit cell dimension along the x-axis. | Data not available |
| b (Å) | Unit cell dimension along the y-axis. | Data not available |
| c (Å) | Unit cell dimension along the z-axis. | Data not available |
| α (°) | Unit cell angle between b and c axes. | Data not available |
| β (°) | Unit cell angle between a and c axes. | Data not available |
| γ (°) | Unit cell angle between a and b axes. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | Number of molecules per unit cell. | Data not available |
Future Research Trajectories and Emerging Academic Opportunities
Innovations in Green Chemistry and Sustainable Synthetic Routes
The future synthesis of 4-Methoxy-5-methylpyridin-3-amine and its analogs is expected to be heavily influenced by the principles of green and sustainable chemistry. nih.gov Traditional methods for pyridine (B92270) synthesis often involve harsh conditions, hazardous reagents, and complex purification processes. nih.gov Emerging research focuses on developing more environmentally benign and efficient synthetic strategies.
Key areas of innovation include:
Novel Catalysts: The development of new catalytic systems is a primary focus. This includes the use of biocatalysts, such as engineered enzymes, which can facilitate pyridine ring formation under mild, aqueous conditions. ijarsct.co.in Additionally, heterogeneous catalysts, like metal-organic frameworks (MOFs), are being explored to improve reaction efficiency and allow for easy catalyst recovery and reuse. nih.gov Iron-catalyzed cyclization reactions are also gaining traction as a greener alternative to methods requiring more toxic or expensive metals. rsc.org
Alternative Solvents and Reaction Conditions: A shift away from volatile organic solvents is a critical goal. Future syntheses will likely utilize greener solvents such as deep eutectic solvents (DES), which are non-toxic, biodegradable, and inexpensive. ijarsct.co.in Moreover, techniques like microwave-assisted and ultrasound-assisted synthesis are being increasingly adopted to reduce reaction times, decrease energy consumption, and improve product yields. nih.govnih.gov Solvent-free reaction conditions represent another promising frontier in the sustainable production of pyridine derivatives. researchgate.net
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being designed to synthesize highly substituted pyridines in a single step, which improves atom economy and reduces waste. nih.govresearchgate.net These methods offer an efficient route to complex molecules from simple precursors. nih.govresearchgate.net
These green approaches will not only make the synthesis of this compound more sustainable but also potentially more cost-effective for large-scale production. ijarsct.co.in
Rational Design and Synthesis of Functionalized Derivatives with Enhanced Specificity
The core structure of this compound offers a versatile scaffold for the rational design of new functional molecules. Structure-Activity Relationship (SAR) studies are crucial in guiding the synthesis of derivatives with tailored properties for specific biological targets or material applications. rsc.orgacs.orgresearchgate.net
Future research in this area will likely focus on:
Target-Specific Inhibitors: Building on the established success of pyridine-based drugs, researchers can rationally design derivatives of this compound to act as potent and selective inhibitors of specific enzymes or receptors. researchgate.net For instance, aminopyridine scaffolds have been successfully used to develop inhibitors for Janus kinase 2 (JAK2) and Rho-associated coiled-coil kinase (ROCK2). nih.govnih.gov By modifying the substituents on the pyridine ring, it is possible to optimize interactions with the binding sites of target proteins.
Bioisosteric Replacement and Scaffolding: The methoxy (B1213986), methyl, and amine groups on the parent molecule can be systematically replaced with other functional groups to fine-tune electronic, steric, and pharmacokinetic properties. mdpi.com This approach can lead to derivatives with improved potency, selectivity, and metabolic stability.
Multi-functional Molecules: There is growing interest in developing single molecules that can interact with multiple targets, which is particularly relevant for complex diseases. researchgate.net The this compound framework can be elaborated to incorporate additional pharmacophores, leading to hybrid molecules with unique therapeutic profiles. mdpi.com
The synthesis of these novel derivatives will leverage both established and new synthetic methodologies to create libraries of compounds for screening and optimization. scirp.org
Advanced Computational Approaches for Accelerating Discovery in Pyridine Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. bohrium.com For this compound and its derivatives, computational methods can provide deep insights into their properties and interactions, thereby guiding experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and nucleophilicity. ias.ac.inresearcher.lifebohrium.com Such studies can help in understanding the influence of the methoxy, methyl, and amine substituents on the chemical behavior of the pyridine ring and in predicting the properties of yet-to-be-synthesized derivatives. tandfonline.comnih.gov
Molecular Docking: This technique is instrumental in predicting the binding modes and affinities of molecules to biological targets like enzymes and receptors. nih.gov Molecular docking studies can be used to screen virtual libraries of this compound derivatives against specific proteins, helping to prioritize which compounds to synthesize and test experimentally. researchgate.netbenthamdirect.comd-nb.info This approach has been successfully applied to identify potential aminopyridine-based anticancer agents and kinase inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyridine derivatives with their biological activity. These models can then be used to predict the activity of new compounds, further streamlining the drug discovery process.
By integrating these computational tools, researchers can adopt a more "design-test-analyze" cycle, which is more efficient than traditional trial-and-error approaches.
Integration into Novel Technologies and Multidisciplinary Research Platforms
The unique properties of the aminopyridine scaffold position this compound and its future derivatives as valuable components in a range of emerging technologies.
Potential areas for integration include:
Advanced Materials: Pyridine derivatives are known to have applications in materials science, including as nonlinear optical (NLO) materials and as components of organic co-crystals. researchgate.netacs.org The specific substitution pattern of this compound could be exploited to create novel materials with tailored electronic or optical properties.
Chemosensors and Fluorescent Probes: The pyridine ring can act as a signaling unit in chemosensors designed to detect specific ions or molecules. researchgate.net Functionalized derivatives of this compound could be developed as highly selective and sensitive fluorescent sensors for environmental monitoring or biomedical diagnostics. semanticscholar.orgmdpi.commdpi.com
Therapeutic and Diagnostic Platforms: Aminopyridines are not only therapeutic agents themselves but can also serve as building blocks for more complex therapeutic platforms. nih.govtaylorandfrancis.com For example, they can be incorporated into drug delivery systems or used as ligands to create metal-based therapeutic agents with novel mechanisms of action. rsc.org Their ability to be functionalized also makes them candidates for the development of targeted diagnostic agents.
The exploration of these applications will require collaboration across different scientific disciplines, including chemistry, materials science, biology, and engineering, highlighting the broad potential impact of research into this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
